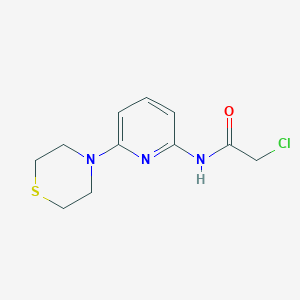

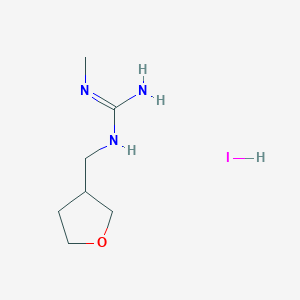

![molecular formula C23H15Cl2NO3 B2365053 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 923193-01-5](/img/structure/B2365053.png)

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. CB-13 has been found to have a high affinity for the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are expressed in the central nervous system and peripheral tissues. In

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

Research has focused on synthesizing novel compounds with benzofuran moieties for antimicrobial screening. For instance, Idrees et al. (2020) synthesized a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives with excellent yields. These compounds were screened for in vitro antibacterial activity against pathogens like S. aureus and E. coli, showing different degrees of effectiveness at various concentrations (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antituberculosis Studies

A significant aspect of research on benzofuran derivatives involves their potential antituberculosis activity. Thorat et al. (2016) synthesized 1-benzofuran-2-carbohydrazide and evaluated its efficacy against tuberculosis, highlighting the medicinal relevance of benzofuran derivatives in combating TB (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).

Anticonvulsant Agent Design

Investigations into benzofuran-acetamide scaffolds have revealed their potential as anticonvulsant agents. Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. These compounds were evaluated for anticonvulsant activity using the maximal electroshock induced seizures model in mice, indicating a promising avenue for novel anticonvulsant drug development (Shakya, Kamal, Balaramnavar, Bardaweel, Naik, Saxena, & Siddiqui, 2016).

β-Amyloid Aggregation Inhibition

Benzofuran derivatives have been synthesized for their potential in inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease progression. Choi et al. (2003) described an efficient synthesis of a potent β-amyloid aggregation inhibitor, demonstrating the utility of benzofuran derivatives in neurodegenerative disease research (Choi, Seo, Son, & Kang, 2003).

Anticancer Activity

The benzofuran scaffold has been investigated for its anticancer properties. El-Zahar et al. (2011) synthesized a series of (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) pyrimidine derivatives and conducted a molecular docking study as thymidylate synthase inhibitors. Additionally, in vitro anticancer evaluation against the HEPG2 cell line revealed promising results for some derivatives (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2NO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJVWJLRWJTUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

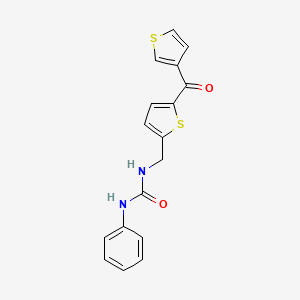

![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)

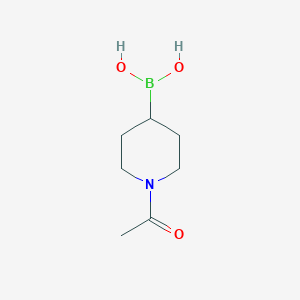

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

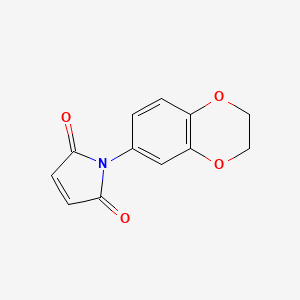

![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)

![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2364984.png)

![N-[(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methyl]prop-2-enamide](/img/structure/B2364985.png)

![5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2364986.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)